

(S)-5-Phenylmorpholin-2-one molecular structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

Cat. No.: B131931

[Get Quote](#)

(S)-5-Phenylmorpholin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound belonging to the morpholinone class. Its rigid structure and defined stereochemistry at the C5 position make it a valuable building block in asymmetric synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and available physicochemical properties. While this molecule is utilized as a synthetic intermediate, detailed experimental data regarding its biological activity and specific signaling pathway modulation are not extensively documented in publicly available literature.

Molecular Structure and Stereochemistry

The molecular structure of **(S)-5-Phenylmorpholin-2-one** consists of a six-membered morpholine ring containing both a nitrogen and an oxygen atom, with a ketone group at the 2-position. A phenyl group is attached to the chiral center at the 5-position, with the stereochemistry designated as (S).

The "(S)" designation in the name specifies the absolute configuration at the stereocenter C5, which is the carbon atom bonded to the phenyl group. This is determined by the Cahn-Ingold-

Prelog priority rules. The presence of this chiral center is crucial for its application as a chiral auxiliary in stereoselective reactions.

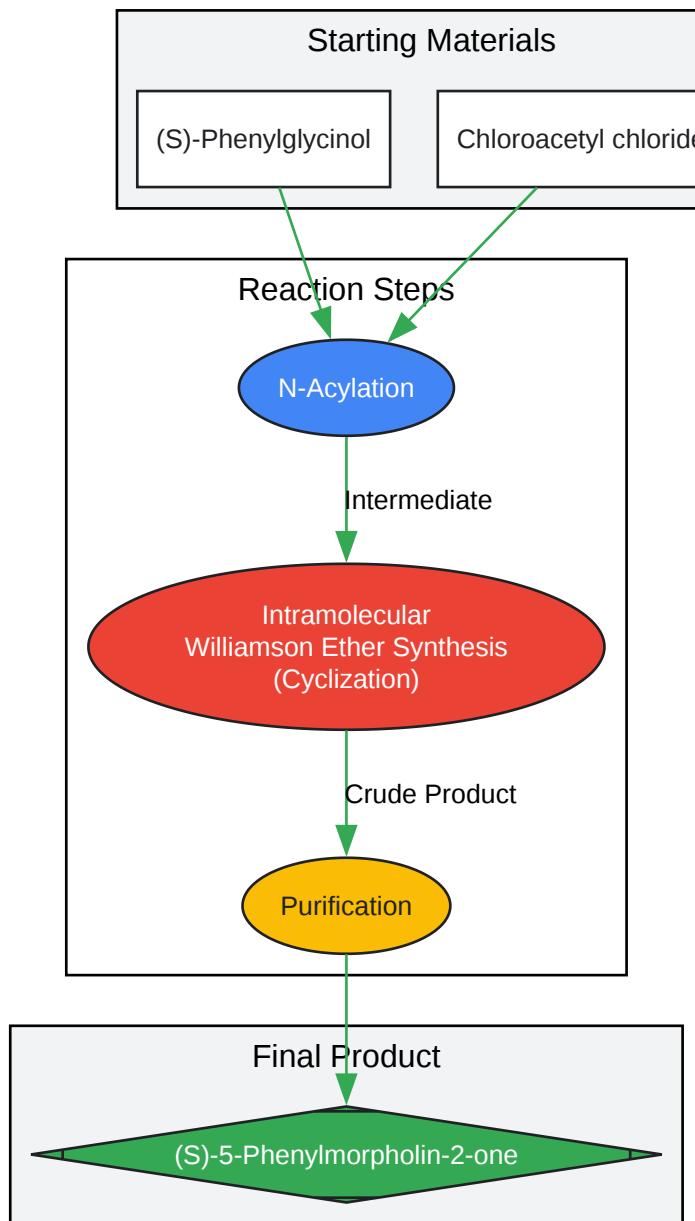
Molecular Structure Diagram

Caption: 2D structure of **(S)-5-Phenylmorpholin-2-one**.

Physicochemical and Spectroscopic Data

Quantitative data for **(S)-5-Phenylmorpholin-2-one** is summarized in the table below. It is important to note that some of this data is predicted from computational models and has not been experimentally verified in the available literature.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	ChemScene[1]
Molecular Weight	177.20 g/mol	ChemScene[1]
CAS Number	144896-92-4	ChemScene[1]
Appearance	Solid	Sigma-Aldrich[2]
Boiling Point (Predicted)	364.33 °C at 760 mmHg	LookChem[3]
Density (Predicted)	1.149 g/cm ³	LookChem[3]
Melting Point	Not available	-
Specific Rotation	Not available	-
Canonical SMILES	C1C(NCC(=O)O1)C2=CC=CC =C2	LookChem[3]
Isomeric SMILES	C1--INVALID-LINK-- C2=CC=CC=C2	LookChem[3]
InChI Key	CMYHFJFAHHKICH- SECBINFHSA-N	Sigma-Aldrich[2]


Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **(S)-5-Phenylmorpholin-2-one** are not readily available in the surveyed literature. However, its synthesis is often a key step in the preparation of more complex molecules. A general synthetic approach involves the cyclization of an N-protected (S)-phenylglycinol derivative with a two-carbon electrophile, followed by deprotection.

Representative Synthetic Workflow

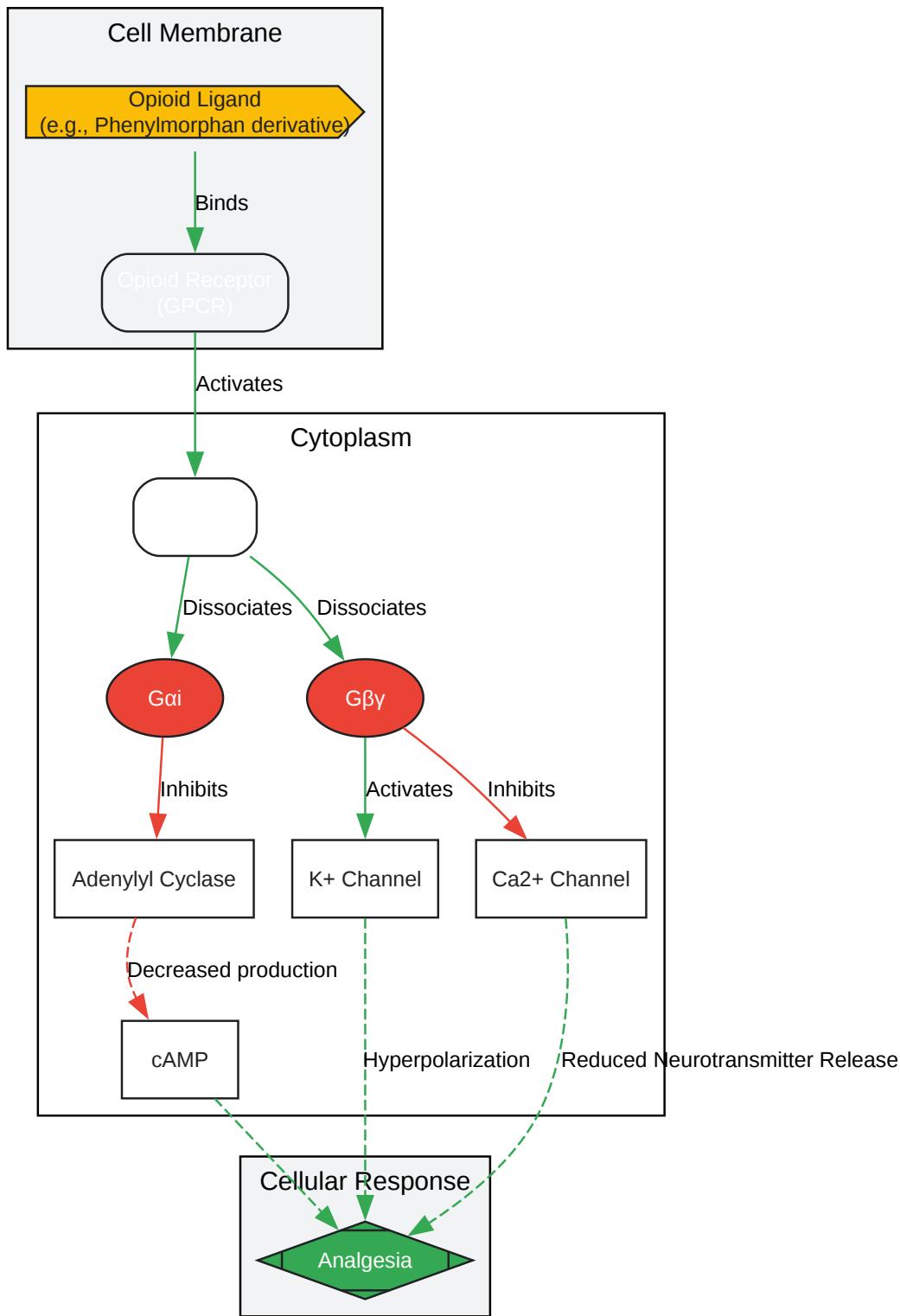
The following diagram illustrates a conceptual workflow for the synthesis of **(S)-5-Phenylmorpholin-2-one**, based on common organic chemistry principles for the formation of morpholinone rings.

Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis.

Biological Activity and Signaling Pathways


While specific studies detailing the biological activity and mechanism of action of **(S)-5-Phenylmorpholin-2-one** are scarce, the broader class of morpholine-containing compounds is

known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

The structurally related 5-phenylmorphinan scaffold is a core component of several opioid receptor modulators. Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain perception. A representative signaling pathway for a generic opioid receptor is presented below to illustrate the potential biological context. Activation of the receptor by a ligand can lead to the dissociation of the G-protein into its $\text{G}\alpha_i$ and $\text{G}\beta\gamma$ subunits, initiating downstream signaling cascades that ultimately result in an analgesic effect.

Representative Opioid Receptor Signaling Pathway

Representative Opioid Receptor Signaling

[Click to download full resolution via product page](#)

Caption: A simplified opioid receptor signaling pathway.

Conclusion

(S)-5-Phenylmorpholin-2-one is a chiral building block with significant potential in asymmetric synthesis and drug discovery. While its fundamental chemical properties are known, a comprehensive experimental characterization, including its melting point, specific rotation, and detailed crystal structure, is not well-documented in the public domain. Furthermore, its specific biological activities and the signaling pathways it may modulate remain an area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Axin is a scaffold protein in TGF- β signaling that promotes degradation of Smad7 by Arkadia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Wnt pathway scaffold protein Axin promotes signaling specificity by suppressing competing kinase reactions - preLights [preLights.biologists.com]
- To cite this document: BenchChem. [(S)-5-Phenylmorpholin-2-one molecular structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131931#s-5-phenylmorpholin-2-one-molecular-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com